3-(3,4,5-TRIMETHOXYPHENYL)PROPANENITRILE

Organic Synthesis Quality Control Pharmaceutical Intermediate

For medicinal chemistry programs targeting antimitotic agents, this building block features the critical 3,4,5-trimethoxyphenyl pharmacophore for colchicine-site tubulin binding. Its three-carbon propanenitrile linker enables key cyclization and condensation reactions to build heterocyclic cores, distinguishing it from acetonitrile or keto-substituted analogs. A validated 98% purity minimizes side-product formation in cyclization, ensuring higher yields for cyanocombretastatin analogs.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 49621-50-3
Cat. No. B3268748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-TRIMETHOXYPHENYL)PROPANENITRILE
CAS49621-50-3
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CCC#N
InChIInChI=1S/C12H15NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h7-8H,4-5H2,1-3H3
InChIKeyUSMXAWJCDZRINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4,5-Trimethoxyphenyl)propanenitrile (CAS 49621-50-3): Chemical Building Block for Anticancer Agent Synthesis


3-(3,4,5-Trimethoxyphenyl)propanenitrile (CAS 49621-50-3) is a synthetic organic compound classified as a substituted propanenitrile derivative featuring the 3,4,5-trimethoxyphenyl (TMP) pharmacophore, a structural motif recognized as essential for potent tubulin binding and cytotoxicity in natural products such as Combretastatin A-4 . The compound, with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol , serves primarily as a versatile building block in medicinal chemistry for the synthesis of novel anticancer agents .

Why Generic Substitution of 3-(3,4,5-Trimethoxyphenyl)propanenitrile (CAS 49621-50-3) Fails in Research and Industrial Settings


Generic substitution of this compound with other trimethoxyphenyl-containing nitriles, such as 3,4,5-trimethoxyphenylacetonitrile (CAS 13338-63-1) or 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile (CAS 50606-35-4), is not feasible due to critical structural and functional differences that directly impact synthetic utility and final product properties [1]. The presence of a three-carbon propanenitrile linker, as opposed to the two-carbon acetonitrile chain or the keto-substituted propanenitrile, dictates its unique reactivity profile in condensation and alkylation reactions [1]. Furthermore, variations in vendor-reported purity (e.g., 98% from Bidepharm vs. 95% from other suppliers ) can significantly affect downstream reaction yields and the purity of final pharmaceutical intermediates, necessitating precise selection based on validated quality control documentation.

Quantitative Evidence for Selecting 3-(3,4,5-Trimethoxyphenyl)propanenitrile (CAS 49621-50-3) Over Analogs


Superior Vendor-Specified Purity of 98% for 3-(3,4,5-Trimethoxyphenyl)propanenitrile Compared to a Minimum of 95% for Alternative Sources

3-(3,4,5-Trimethoxyphenyl)propanenitrile sourced from Bidepharm is certified with a standard purity of 98% . In contrast, the same compound offered by other vendors, such as CymitQuimica (Biosynth brand), specifies a minimum purity of only 95% . This 3% absolute difference in purity can translate to a significantly lower level of process-related impurities, which is critical for reproducible synthetic outcomes in medicinal chemistry.

Organic Synthesis Quality Control Pharmaceutical Intermediate

Structural Differentiation: Propanenitrile Chain Length Dictates Reactivity Compared to Shorter Acetonitrile Analogs

3-(3,4,5-Trimethoxyphenyl)propanenitrile possesses a three-carbon propanenitrile chain (C12H15NO3, MW 221.25 g/mol) . This is structurally distinct from 3,4,5-trimethoxyphenylacetonitrile (CAS 13338-63-1), which has a two-carbon acetonitrile chain (C11H13NO3, MW 207.23 g/mol) [1]. The extra methylene spacer in the target compound influences its conformational flexibility and its participation in cyclization and condensation reactions, leading to different heterocyclic scaffolds .

Medicinal Chemistry Synthetic Methodology Pharmacophore Design

Differentiation from Keto-Analog: Absence of a Keto Group in 3-(3,4,5-Trimethoxyphenyl)propanenitrile Affords Unique Synthetic Versatility

The target compound is a fully saturated propanenitrile, distinguishing it from the ketone-containing analog 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile (CAS 50606-35-4) . The latter features a keto group adjacent to the phenyl ring (C12H13NO4, MW 235.24 g/mol) , which introduces a strong electrophilic site and an sp² hybridized carbon . The saturated nature of 3-(3,4,5-Trimethoxyphenyl)propanenitrile avoids unwanted keto-enol tautomerism and provides a distinct reactivity profile for nucleophilic additions and metal-catalyzed cross-couplings .

Building Block Synthetic Intermediate Anticancer Agents

Optimal Research and Industrial Applications for 3-(3,4,5-Trimethoxyphenyl)propanenitrile (CAS 49621-50-3) Based on Its Differentiating Features


Synthesis of Combretastatin A-4 Analogs and Other Antitubulin Agents

The compound's 3,4,5-trimethoxyphenyl group is a validated pharmacophore for binding to the colchicine site of tubulin, essential for antimitotic activity [1]. Its propanenitrile chain serves as a versatile handle for constructing the olefinic bond or heterocyclic core found in cyanocombretastatins and related analogs, which have demonstrated IC50 values in the low nanomolar range against cancer cell lines [1].

Precursor for Heterocyclic Synthesis via Nitrile Cyclization

The nitrile functional group on the propanenitrile chain is a key reactive site for cyclization reactions to form nitrogen-containing heterocycles such as pyrazoles, pyrimidines, and triazoles . The purity specification of 98% is particularly advantageous in these reactions, as nitrile impurities can lead to complex mixtures of heterocyclic byproducts that are difficult to separate.

Investigating Multidrug Resistance (MDR) Reversal Agents

Research has shown that compounds containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group exhibit potent MDR reversal properties, with some being over 30 times more potent than verapamil [2]. 3-(3,4,5-Trimethoxyphenyl)propanenitrile can be used as a starting material to synthesize a diverse library of such compounds for structure-activity relationship (SAR) studies aimed at overcoming MDR in cancer chemotherapy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4,5-TRIMETHOXYPHENYL)PROPANENITRILE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.